4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

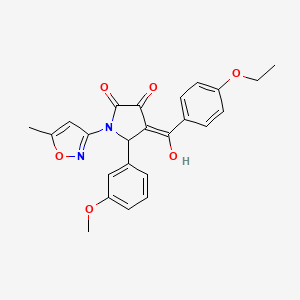

The compound 4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by multiple functional groups:

- 4-Ethoxybenzoyl: An electron-donating substituent that enhances lipophilicity and may influence π-π stacking interactions.

- 5-Methylisoxazolyl: A heterocyclic moiety that may enhance metabolic stability and modulate solubility.

- 3-Hydroxy-pyrrolone core: Likely participates in tautomerism and intramolecular hydrogen bonding, stabilizing the structure .

Properties

IUPAC Name |

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c1-4-31-17-10-8-15(9-11-17)22(27)20-21(16-6-5-7-18(13-16)30-3)26(24(29)23(20)28)19-12-14(2)32-25-19/h5-13,21,27H,4H2,1-3H3/b22-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPNJZNCSLPCHL-LSDHQDQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)OC)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

Introduction of the Isoxazolyl Group: The isoxazolyl group can be introduced via a cycloaddition reaction between a nitrile oxide and an alkene.

Attachment of the Benzoyl and Methoxyphenyl Groups: These groups can be attached through Friedel-Crafts acylation reactions, where the aromatic rings are acylated using the corresponding acyl chlorides in the presence of a Lewis acid catalyst.

Final Functionalization: The ethoxy and hydroxy groups are introduced through nucleophilic substitution and oxidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

Reduction: The benzoyl group can be reduced to a benzyl group.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are common.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol or alkane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.

Signal Transduction Pathways: The compound might influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Physicochemical Differences

The table below compares the target compound with structurally related pyrrolones and heterocycles from the evidence:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target compound’s ethoxy and methoxy groups contrast with chloro/trifluoromethyl substituents in analogs, leading to differences in electronic density and reactivity.

- Solubility: Dimethylamino (CAS 381681-03-4) and hydroxypropyl (Compound 23) groups enhance aqueous solubility compared to the target compound’s lipophilic isoxazole .

- Metabolic Stability : Trifluoromethyl/trifluoromethoxy groups (Compounds 23, 25) resist oxidative metabolism, whereas ethoxy/methoxy groups may undergo demethylation .

Tautomerism and Structural Stability

- The 3-hydroxy-pyrrolone core may exhibit keto-enol tautomerism, stabilized by intramolecular hydrogen bonding (similar to β-diketone derivatives in ) .

Biological Activity

4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a synthetic compound that belongs to the class of pyrrolones. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 425.46 g/mol |

| CAS Number | 617674-15-4 |

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its anti-inflammatory, anti-cancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting its potential utility in treating inflammatory diseases.

Anticancer Properties

Several studies have highlighted the compound's anticancer potential. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators, leading to cell cycle arrest at the G2/M phase.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong cytotoxic effects at lower concentrations.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features:

- Hydroxyl Groups : Contribute to hydrogen bonding interactions which enhance binding affinity to biological targets.

- Ethoxy and Methoxy Substituents : Influence lipophilicity and bioavailability.

- Pyrrolone Core : Provides a scaffold for interaction with various enzymes and receptors involved in disease pathways.

Research Findings Summary

Recent literature has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. Structure-activity relationship (SAR) studies are ongoing to identify optimal modifications that retain efficacy while improving pharmacokinetic profiles.

Q & A

Q. What are the critical steps in synthesizing 4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one?

The synthesis involves multi-step reactions, typically starting with condensation of substituted benzaldehydes with isoxazole derivatives. Key steps include:

- Acylation : Use of acid chlorides (e.g., 4-ethoxybenzoyl chloride) in dichloromethane with sodium hydride as a base .

- Cyclization : Formation of the pyrrolone core under reflux conditions (60–80°C) in dimethyl sulfoxide (DMSO) or ethanol .

- Purification : High Performance Liquid Chromatography (HPLC) or column chromatography to isolate the compound (>95% purity) .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₂₆H₂₃N₃O₆, calculated 497.16 g/mol) .

- X-ray Crystallography : For resolving stereochemical ambiguities in the pyrrolone and isoxazole moieties .

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs, potential targets include:

- Enzymes : Cytochrome P450 isoforms or kinases, inferred from the ethoxy and methoxy groups’ electron-donating properties .

- Receptors : G-protein-coupled receptors (GPCRs) due to the compound’s aromatic and heterocyclic motifs .

Advanced Research Questions

Q. How can synthetic yields be optimized when encountering low efficiency (<10%) in key steps?

Methodological adjustments include:

- Catalyst Screening : Testing palladium or copper catalysts for cross-coupling reactions .

- Solvent Optimization : Replacing DMSO with acetonitrile to reduce side reactions .

- Temperature Control : Lowering reaction temperatures to 40°C for sensitive intermediates .

Q. How do structural modifications (e.g., replacing ethoxy with methoxy groups) impact biological activity?

- Case Study : Substituting the 4-ethoxy group with chloro in analogs reduced antimicrobial activity by 50%, suggesting the ethoxy group’s role in target binding .

- Methodology : Use structure-activity relationship (SAR) studies with in vitro assays (e.g., IC₅₀ measurements) and computational docking (AutoDock Vina) .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .

- Batch Analysis : Compare purity levels (via HPLC) across studies; impurities >5% may skew results .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyrazole-thiazolidinone hybrids) .

Q. What computational strategies predict the compound’s interaction with novel biological targets?

- Molecular Dynamics (MD) Simulations : Simulate binding stability in lipid bilayers for membrane-bound targets .

- QSAR Modeling : Use descriptors like LogP and polar surface area to predict bioavailability .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly (5–47%) across studies?

- Key Factors :

- Reagent Quality : Impurities in starting materials (e.g., benzaldehyde derivatives) reduce efficiency .

- Atmosphere Sensitivity : Oxygen-sensitive intermediates require inert conditions (N₂/Ar atmosphere) .

Q. How to interpret conflicting spectral data (e.g., NMR shifts) for the pyrrolone ring?

- Resolution Tactics :

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish overlapping signals .

- Crystallographic Validation : Compare experimental X-ray data with predicted dihedral angles .

Methodological Recommendations

Q. What strategies mitigate byproduct formation during acylation?

- Slow Reagent Addition : Dropwise addition of acid chlorides to prevent exothermic side reactions .

- Catalytic Scavengers : Use molecular sieves to absorb HCl byproducts .

Q. How to validate the compound’s stability under biological assay conditions?

- Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) and monitor degradation via LC-MS .

- Metabolite Profiling : Identify hydrolysis products (e.g., free hydroxy groups) using hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.